molecular formula C8H6ClIN2O B13456785 5-chloro-3-iodo-6-methoxy-1H-indazole

5-chloro-3-iodo-6-methoxy-1H-indazole

Cat. No.: B13456785
M. Wt: 308.50 g/mol
InChI Key: GWFFJWFVMJUFPW-UHFFFAOYSA-N
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Description

5-chloro-3-iodo-6-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of chloro, iodo, and methoxy substituents on the indazole ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-iodo-6-methoxy-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the iodination of 5-chloro-6-methoxy-1H-indazole using iodine and a suitable oxidizing agent. The reaction conditions often require a solvent such as acetonitrile and a catalyst like copper(II) acetate to facilitate the iodination process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-iodo-6-methoxy-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group with a methoxy group would yield 5-methoxy-3-iodo-6-methoxy-1H-indazole.

Scientific Research Applications

5-chloro-3-iodo-6-methoxy-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-3-iodo-6-methoxy-1H-indazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its biological effects. The presence of chloro, iodo, and methoxy groups can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-iodo-5-methoxy-1H-indazole
  • 5-chloro-6-methoxy-1H-indazole
  • 6-chloro-5-methoxy-1H-indazole

Uniqueness

5-chloro-3-iodo-6-methoxy-1H-indazole is unique due to the combination of chloro, iodo, and methoxy substituents on the indazole ring. This specific substitution pattern can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C8H6ClIN2O

Molecular Weight

308.50 g/mol

IUPAC Name

5-chloro-3-iodo-6-methoxy-2H-indazole

InChI

InChI=1S/C8H6ClIN2O/c1-13-7-3-6-4(2-5(7)9)8(10)12-11-6/h2-3H,1H3,(H,11,12)

InChI Key

GWFFJWFVMJUFPW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NNC(=C2C=C1Cl)I

Origin of Product

United States

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